1H-Pyrazole-3-carboxylic acid, 4-acetyl-5-methyl-1-phenyl-, ethyl ester
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Overview
Description
1H-Pyrazole-3-carboxylic acid, 4-acetyl-5-methyl-1-phenyl-, ethyl ester is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with acetyl, methyl, phenyl, and ethyl ester groups. The presence of these substituents imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-acetyl-5-methyl-1-phenyl-, ethyl ester typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The reaction proceeds under mild conditions, often requiring refluxing in acetic acid to form the desired pyrazole derivative . The process can be summarized as follows:
Cyclocondensation: Ethyl acetoacetate reacts with phenylhydrazine in the presence of DMF-DMA to form the pyrazole ring.
Esterification: The resulting pyrazole intermediate undergoes esterification to yield the final ethyl ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3-carboxylic acid, 4-acetyl-5-methyl-1-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The phenyl and acetyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 4-acetyl-5-methyl-1-phenyl-, ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-acetyl-5-methyl-1-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester
- 1-Phenyl-3-carbethoxypyrazolone
- 3-(Ethoxycarbonyl)-1-phenyl-5-pyrazolone
Uniqueness
1H-Pyrazole-3-carboxylic acid, 4-acetyl-5-methyl-1-phenyl-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the acetyl, methyl, phenyl, and ethyl ester groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
63514-79-4 |
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Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
ethyl 4-acetyl-5-methyl-1-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H16N2O3/c1-4-20-15(19)14-13(11(3)18)10(2)17(16-14)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3 |
InChI Key |
VNXMZZOENOWMQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C(=O)C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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